molecular formula C8H8ClN3O B2597590 5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 104164-03-6

5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one

Cat. No.: B2597590
CAS No.: 104164-03-6
M. Wt: 197.62
InChI Key: QDSIRSNHCIESDW-UHFFFAOYSA-N
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Description

5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and drug development.

Biochemical Analysis

Biochemical Properties

5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in nucleotide metabolism, such as dihydroorotate dehydrogenase, which is a key enzyme in the de novo pyrimidine synthesis pathway . The interaction with dihydroorotate dehydrogenase can lead to the inhibition of pyrimidine synthesis, thereby affecting cellular proliferation and other metabolic processes. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways and upregulating pro-apoptotic genes . Additionally, this compound can affect cellular metabolism by inhibiting key enzymes involved in nucleotide synthesis, leading to reduced proliferation of rapidly dividing cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with specific biomolecules, such as enzymes and receptors. For example, it binds to dihydroorotate dehydrogenase, inhibiting its activity and thereby reducing the synthesis of pyrimidine nucleotides . This inhibition leads to a decrease in nucleotide availability, which in turn affects DNA and RNA synthesis, ultimately impacting cell proliferation and survival. Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to certain environmental factors . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis, highlighting its potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nucleotide metabolism. This compound interacts with enzymes such as dihydroorotate dehydrogenase, which plays a crucial role in the de novo synthesis of pyrimidine nucleotides . By inhibiting this enzyme, this compound disrupts the production of pyrimidine nucleotides, leading to alterations in metabolic flux and changes in metabolite levels. These effects on metabolic pathways are essential for understanding the compound’s impact on cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound is known to be taken up by cells through specific transport mechanisms, and it may accumulate in certain cellular compartments . The distribution of this compound within tissues can affect its overall efficacy and toxicity, making it important to study these aspects in detail.

Subcellular Localization

The subcellular localization of this compound is a key factor that influences its activity and function. This compound has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . The targeting of this compound to these compartments is mediated by targeting signals and post-translational modifications. The localization of this compound within the nucleus allows it to interact with DNA and transcription factors, thereby modulating gene expression. Similarly, its presence in mitochondria can affect mitochondrial function and induce apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1-methylpyrazole with a chloromethylating agent, followed by cyclization with a suitable reagent to form the pyrazolopyrimidine ring. The reaction conditions often include the use of solvents such as acetic acid or trifluoroacetic acid, and the reactions are typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can help in identifying the most efficient conditions for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions, while reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of aminomethyl derivatives, while oxidation reactions can produce N-oxides. Reduction reactions can result in the formation of reduced pyrazolopyrimidine derivatives .

Scientific Research Applications

5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one lies in its specific substitution pattern and the presence of the chloromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c1-11-3-2-7-10-6(5-9)4-8(13)12(7)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSIRSNHCIESDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=NC(=CC(=O)N21)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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